Palmitoyl
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Overview
Description
Palmitoyl is a term often used to describe the this compound group, which is derived from palmitic acid, a common saturated fatty acid. Palmitoylation refers to the covalent attachment of this fatty acid to proteins, typically at cysteine residues, through a thioester linkage. This modification plays a crucial role in enhancing the hydrophobicity of proteins, thereby promoting their association with cellular membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl chloride, a key reagent for palmitoylation, can be synthesized through several methods:
Phosphorus Trichloride or Phosphorus Pentachloride Reaction Method: This method involves the reaction of palmitic acid with phosphorus trichloride or phosphorus pentachloride.
Solvent Reaction Method: This method uses solvents and thionyl chloride to convert palmitic acid to this compound chloride.
Palmitic Acid Frit Reaction Method: This method avoids using solvents by employing excessive thionyl chloride as a solvent.
Industrial Production Methods
Industrial production of this compound chloride typically involves the palmitic acid frit reaction method due to its higher yield and efficiency. This method is more suitable for large-scale production as it minimizes the use of solvents and allows for the recycling of reagents .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl groups undergo various chemical reactions, including:
Oxidation: this compound groups can be oxidized to form palmitic acid.
Reduction: Reduction of this compound groups can yield palmitic alcohol.
Substitution: Palmitoylation involves the substitution of hydrogen atoms in proteins with this compound groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palmitoylation is typically catalyzed by palmitoyltransferases, which facilitate the attachment of this compound groups to proteins.
Major Products
Oxidation: Palmitic acid.
Reduction: Palmitic alcohol.
Substitution: Palmitoylated proteins, which exhibit enhanced membrane association and stability.
Scientific Research Applications
Palmitoyl groups have diverse applications in scientific research:
Chemistry: Palmitoylation is used to study protein-lipid interactions and membrane dynamics.
Medicine: Palmitoylated proteins are involved in various diseases, including cancer and neurological disorders.
Industry: This compound derivatives are used in cosmetics for their skin-conditioning properties.
Mechanism of Action
Palmitoylation enhances the hydrophobicity of proteins, promoting their association with cellular membranes. This modification is reversible, allowing dynamic regulation of protein function. Palmitoyltransferases catalyze the attachment of palmitoyl groups to cysteine residues, while acyl-protein thioesterases remove them . This reversible process modulates protein localization, stability, and interactions, impacting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Myristoyl: Derived from myristic acid, myristoylation also enhances protein hydrophobicity but is typically irreversible.
Prenyl: Derived from isoprenoid lipids, prenylation targets proteins to membranes but involves different enzymes and pathways.
Uniqueness of Palmitoyl
This compound groups are unique due to their reversible nature, allowing dynamic regulation of protein function. This reversibility distinguishes palmitoylation from other lipid modifications, making it a versatile tool for cellular regulation .
Properties
Molecular Formula |
C19H38NaO7P |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
sodium;(3-hexadecanoyloxy-2-hydroxypropyl) hydrogen phosphate |
InChI |
InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1 |
InChI Key |
NWOPIWLNGYLZCJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
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